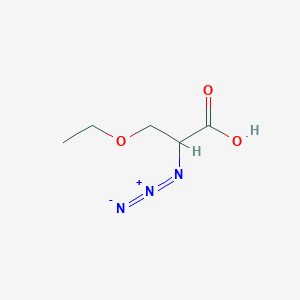

2-Azido-3-ethoxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-3-ethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido 3 Ethoxypropanoic Acid

Strategies for Azide (B81097) Group Introduction

The introduction of the azide group at the C-2 position of the propanoic acid backbone is a critical transformation. This is typically achieved through nucleophilic substitution or other functional group interconversions.

Nucleophilic Substitution of Halogenated Precursors

A common and effective method for introducing an azide group is through the nucleophilic substitution of a halogen atom at the desired position. This process involves an S(_N)2 reaction mechanism, where the azide ion (N(_3)^-) displaces a halide (e.g., bromide or chloride) from an α-halocarbonyl compound.

The synthesis would likely commence with a 3-ethoxypropanoate ester, such as ethyl 3-ethoxypropionate. The α-carbon to the carbonyl group would first need to be halogenated. For instance, α-bromination of the ester could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) under radical or acidic conditions, to yield ethyl 2-bromo-3-ethoxypropanoate.

Once the α-bromo ester is obtained, it can be subjected to nucleophilic substitution with an azide salt, typically sodium azide (NaN(_3)), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an S(_N)2 pathway, leading to the formation of ethyl 2-azido-3-ethoxypropanoate. Subsequent hydrolysis of the ester group under acidic or basic conditions would yield the target molecule, 2-azido-3-ethoxypropanoic acid.

Table 1: Reaction Conditions for Nucleophilic Azidation

| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1. Halogenation | Ethyl 3-ethoxypropanoate | N-Bromosuccinimide (NBS), Acid catalyst | CCl(_4) | Reflux | Ethyl 2-bromo-3-ethoxypropanoate |

| 2. Azidation | Ethyl 2-bromo-3-ethoxypropanoate | Sodium Azide (NaN(_3)) | DMF | Room Temperature to 50°C | Ethyl 2-azido-3-ethoxypropanoate |

| 3. Hydrolysis | Ethyl 2-azido-3-ethoxypropanoate | HCl (aq) or NaOH (aq) | Water/Ethanol (B145695) | Reflux | This compound |

Direct Azidation of Hydroxyl Groups

An alternative strategy involves the conversion of a hydroxyl group at the C-2 position into an azide group. This pathway would start with a precursor such as ethyl 2-hydroxy-3-ethoxypropanoate. The hydroxyl group is a poor leaving group and therefore requires activation before it can be displaced by the azide nucleophile.

One prominent method for this transformation is the Mitsunobu reaction . organic-chemistry.orgmdpi.com This reaction allows for the direct conversion of a primary or secondary alcohol to an azide with inversion of stereochemistry. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of hydrazoic acid (HN(_3)) or a surrogate thereof.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is then readily displaced by sodium azide in an S(_N)2 reaction to form the corresponding α-azido ester. Similar to the previous method, the final step would be the hydrolysis of the ester to the carboxylic acid.

Table 2: Methods for Azidation of Hydroxyl Precursors

| Method | Starting Material | Reagents | Key Intermediate |

|---|---|---|---|

| Mitsunobu Reaction | Ethyl 2-hydroxy-3-ethoxypropanoate | PPh(_3), DEAD, HN(_3) | (Alkoxyphosphonium salt) |

Transformations Involving Nitrogen-Containing Intermediates

Another potential, though less common for aliphatic systems, synthetic route could involve the diazotization of a corresponding α-amino acid precursor, 2-amino-3-ethoxypropanoic acid. byjus.comorganic-chemistry.org In this process, the primary amino group is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. For aliphatic amines, these diazonium intermediates are generally unstable and can readily lose nitrogen gas to form a carbocation, which can then be trapped by various nucleophiles. organic-chemistry.org If the reaction is performed in the presence of an azide source, it could theoretically yield the desired 2-azido compound. However, this method often suffers from low yields and the formation of multiple side products, including elimination and rearrangement products, making it less synthetically attractive for this specific target molecule compared to the substitution methods.

Formation of the Ethoxy Moiety

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of synthesizing this compound, this reaction could be employed by starting with a precursor that has a hydroxyl group at the C-3 position, such as a derivative of serine or 3-hydroxypropanoic acid.

For example, starting with ethyl 2-azido-3-hydroxypropanoate, the hydroxyl group could be deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide would then act as a nucleophile and react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ethoxy group. The reaction is an S(_N)2 process and is generally efficient for primary halides like ethyl iodide.

Approaches to C-O Bond Formation

An alternative and potentially more direct approach to forming the ethoxy moiety is through the conjugate addition of ethanol to an α,β-unsaturated carbonyl compound. For instance, ethyl acrylate (B77674) can react with ethanol in the presence of a catalyst to form ethyl 3-ethoxypropionate. This Michael addition reaction is an effective way to introduce the 3-ethoxy group at the outset of the synthesis. This precursor can then be carried forward for the introduction of the azide group at the C-2 position as described in section 2.1.1.

Table 3: Comparison of Ethoxy Moiety Formation

| Method | Precursor | Reagents | Product |

|---|

Carboxylic Acid Functionalization and Protection Strategies

The synthesis of this compound necessitates careful management of the carboxylic acid functionality. Direct azidation of a precursor molecule with a free carboxylic acid can be challenging due to the acidity of the carboxyl proton, which can interfere with base-mediated reactions or react with organometallic reagents. Therefore, protection of the carboxylic acid group is a common and often essential strategy.

Esters are the most frequently employed protecting groups for carboxylic acids in this context. Methyl or ethyl esters are common choices due to their relative stability and the availability of well-established methods for their subsequent removal. For instance, a plausible synthetic route could commence with ethyl 3-ethoxypropanoate. This starting material can be synthesized via a Michael addition of ethanol to ethyl acrylate, a reaction that can be catalyzed by a base or performed under acidic conditions.

Once the ester is in place, the α-position can be functionalized to introduce the azide group. After the desired transformations are complete, the ester protecting group can be cleaved to yield the final carboxylic acid. Hydrolysis under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) followed by acidic workup is a standard deprotection method.

| Protecting Group | Method of Introduction | Method of Removal | Advantages | Disadvantages |

| Methyl Ester | Fischer esterification (Methanol, acid catalyst) | Saponification (e.g., LiOH, NaOH) followed by acidification | Readily available starting materials, straightforward removal. | Can be sensitive to strong nucleophiles. |

| Ethyl Ester | Fischer esterification (Ethanol, acid catalyst) | Saponification (e.g., LiOH, NaOH) followed by acidification | Similar to methyl ester, often used interchangeably. | Can be sensitive to strong nucleophiles. |

| Benzyl (B1604629) Ester | Reaction with benzyl bromide in the presence of a base | Hydrogenolysis (H₂, Pd/C) | Can be removed under neutral conditions, orthogonal to many other protecting groups. | Requires specialized equipment for hydrogenation. |

| tert-Butyl Ester | Reaction with isobutylene (B52900) and a strong acid catalyst | Acid-catalyzed hydrolysis (e.g., trifluoroacetic acid) | Stable to basic and nucleophilic conditions. | Requires strong acid for removal, which may not be compatible with all functional groups. |

Stereoselective Synthesis of Enantiopure this compound

The biological and chemical properties of this compound are intrinsically linked to its stereochemistry at the C2 position. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is of significant interest. Two primary strategies are employed to achieve this: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

A well-established approach for the asymmetric synthesis of α-functionalized carboxylic acids involves the use of Evans' oxazolidinone auxiliaries. researchgate.net In a potential synthesis of enantiopure this compound, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, could be acylated with 3-ethoxypropanoyl chloride to form the corresponding N-acyl oxazolidinone.

The resulting chiral imide can then be enolized using a base like lithium diisopropylamide (LDA) to form a stereochemically defined enolate. The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophilic azide source to the opposite face. Electrophilic azidating agents, such as trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide), can then be used to introduce the azide group with high diastereoselectivity. Finally, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroxide and hydrogen peroxide, to afford the desired enantiomer of this compound.

Table of Common Chiral Auxiliaries:

| Chiral Auxiliary | Typical Application | Method of Attachment | Method of Removal |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions, azidations | Acylation of the auxiliary with an acyl chloride or anhydride | Hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄) |

| Oppolzer's Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Acylation of the auxiliary | Hydrolysis or reduction |

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

For the synthesis of enantiopure this compound, a potential strategy involves the asymmetric azidation of a suitable prochiral precursor. One such approach could utilize the silyl (B83357) enol ether derived from ethyl 3-ethoxypropanoate. The catalytic asymmetric azidation of silyl enol ethers has been explored using various chiral catalyst systems. researchgate.net

For example, a chiral Lewis acid catalyst, in combination with an azide source, could be employed to effect the enantioselective azidation of the silyl enol ether of ethyl 3-ethoxypropanoate. The chiral catalyst would create a chiral environment around the prochiral enolate, leading to the preferential formation of one enantiomer of the α-azido ester. Subsequent hydrolysis of the ester would then yield the enantiopure this compound.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic methodology for this compound depends on the desired scale of production and the required stereochemical purity.

| Synthetic Approach | Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |

| Racemic Synthesis | None | High | Simpler procedures, lower cost of reagents. | Yields a mixture of enantiomers, requiring subsequent resolution if a single enantiomer is needed. |

| Chiral Auxiliary-Mediated Synthesis | High | Moderate | High diastereoselectivity, well-established procedures. | Requires stoichiometric amounts of the chiral auxiliary, additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Variable to High | Potentially High | Atom-economical, requires only a catalytic amount of the chiral source. | Catalyst development can be challenging and expensive, optimization of reaction conditions may be required. |

For large-scale production where stereochemistry is not a concern, a racemic synthesis followed by purification would be the most efficient. However, if a single enantiomer is required, asymmetric catalysis presents the most scalable and potentially cost-effective route in the long term, despite the initial investment in catalyst development. Chiral auxiliary-based methods are often favored in research and for the production of moderate quantities of enantiopure material due to their reliability and predictability.

Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of this compound are critical steps to obtain a compound of high purity suitable for research applications. The purification strategy will depend on the physical state of the compound and the nature of the impurities present.

Given its structure, this compound is likely to be a liquid or a low-melting solid. Standard purification techniques for carboxylic acids can be employed.

Extraction: A common initial purification step involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, acidified (e.g., with HCl), and the purified carboxylic acid is extracted back into an organic solvent. This process effectively removes neutral and basic impurities.

Chromatography: For higher purity, column chromatography on silica (B1680970) gel is a widely used technique. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be chosen to achieve good separation of the desired product from any remaining impurities. Due to the potential instability of azido (B1232118) compounds, care should be taken to avoid prolonged exposure to heat or harsh conditions during chromatography.

Distillation: If the compound is a liquid with sufficient thermal stability, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially for removing non-volatile impurities.

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase to determine enantiomeric purity.

Chemical Reactivity and Transformation Pathways of 2 Azido 3 Ethoxypropanoic Acid

Azide (B81097) Group Reactivity in Bioorthogonal and Organic Reactionsresearchgate.netnih.gov

The azide group of 2-Azido-3-ethoxypropanoic acid is a key player in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Azides are ideal for this purpose as they are small, stable in aqueous environments, and generally unreactive towards biological molecules. nih.gov This allows for the specific labeling and modification of biomolecules. nih.gov

[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)lumiprobe.comlumiprobe.com

A cornerstone of the azide's utility is its participation in [3+2] dipolar cycloaddition reactions, famously known as "click chemistry." lumiprobe.comlumiprobe.com These reactions involve the joining of an azide with an alkyne to form a stable triazole ring. lumiprobe.combiochempeg.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is known for its high fidelity in the presence of numerous functional groups and its operational simplicity. nih.gov The mechanism involves the in-situ generation of a copper(I) acetylide, which then reacts with the azide. nih.gov The choice of the copper(I) source can influence the reaction, with copper(I) bromide and acetate (B1210297) being favored in aqueous solutions. nih.gov

Table 1: Key Features of CuAAC

| Feature | Description |

| Catalyst | Copper(I) salts (e.g., CuBr, CuOAc) or complexes. nih.gov |

| Reactants | Organic azides and terminal alkynes. nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Regioselectivity | High, exclusively forms the 1,4-isomer. nih.gov |

| Conditions | Typically mild, often at room temperature. nih.gov |

To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. researchgate.netnih.gov This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. researchgate.netmagtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn Various substituted cyclooctynes have been synthesized to enhance reaction kinetics. nih.gov

Table 2: Comparison of Cyclooctynes in SPAAC

| Cyclooctyne Derivative | Reactivity | Notes |

| Dibenzocyclooctynol (DIBO) | Exceptionally fast reaction with azides. researchgate.netnih.gov | Can be chemically modified to increase reaction rates. nih.gov |

| Dinaphthylcyclooctynes | Poorly reactive, requiring long reaction times. magtech.com.cn | |

| Benzocyclononyne | Offers spontaneous reactivity with azides at competitive rates. magtech.com.cn | More stable than cyclooctynes. magtech.com.cn |

| Difluorobenzocyclooctyne (DIFBO) | Highly reactive, can spontaneously trimerize. magtech.com.cn | Combines propargylic fluorination and fused aryl rings to enhance reactivity. magtech.com.cn |

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govnih.gov This method is significant as it allows for the synthesis of the alternative triazole regioisomer. organic-chemistry.orgnih.gov Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for this transformation. organic-chemistry.orgnih.gov A proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.orgnih.gov

Table 3: Characteristics of RuAAC

| Feature | Description |

| Catalyst | Ruthenium(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)). organic-chemistry.orgnih.gov |

| Reactants | Primary and secondary azides with terminal or internal alkynes. organic-chemistry.orgnih.gov |

| Product | 1,5-disubstituted or fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov |

| Regioselectivity | High, selectively produces the 1,5-isomer with terminal alkynes. organic-chemistry.orgnih.gov |

| Mechanism | Involves a ruthenacycle intermediate. organic-chemistry.orgnih.gov |

Staudinger Ligation and Variantssigmaaldrich.comwikipedia.org

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). sigmaaldrich.comwikipedia.org Initially, this reaction, known as the Staudinger reduction, was used to reduce azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane (aza-ylide) intermediate, which is then hydrolyzed in water to the amine and a phosphine oxide. sigmaaldrich.comwikipedia.org

A significant modification, termed the Staudinger ligation, introduces an electrophilic trap (often a methyl ester) on the phosphine. thermofisher.com This allows the aza-ylide intermediate to undergo an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, effectively ligating the two molecules. thermofisher.com This method has proven valuable for labeling biomolecules. sigmaaldrich.com Studies have shown that the Staudinger ligation of α-azido acids proceeds with high yield and without affecting the stereochemistry at the α-carbon. nih.gov

Reduction of the Azide Group to Primary Amine

The azide group in this compound can be readily reduced to a primary amine. This transformation is a valuable synthetic tool as it provides a mild and efficient route to primary amines. masterorganicchemistry.com Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or treatment with reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The Staudinger reduction itself, using a phosphine followed by aqueous workup, is also a very mild method for this conversion. wikipedia.orgorganic-chemistry.org For substrates with sensitive functional groups, such as labile esters, specific reducing systems like a tin/mercaptan system can be employed. nih.gov This conversion of an azide to an amine is often considered superior to other methods like the Gabriel synthesis due to the gentle reaction conditions. masterorganicchemistry.com

Thermal and Photochemical Decomposition Pathways

The stability of this compound is a critical consideration in its application. Organic azides are known to be energetically unstable compounds that can decompose under thermal or photochemical conditions. During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated through thermal decomposition or combustion. aksci.com The decomposition of azides can proceed through the formation of a highly reactive nitrene intermediate by the loss of nitrogen gas. This nitrene can then undergo various reactions, including insertion, rearrangement, and dimerization.

While specific studies on the thermal and photochemical decomposition of this compound are not extensively detailed in the provided search results, general principles of azide chemistry suggest that heating or UV irradiation would likely lead to the extrusion of N₂ gas, forming the corresponding nitrene. The presence of the ethoxy and carboxylic acid functionalities could influence the subsequent reaction pathways of this intermediate. For instance, the nitrene could potentially undergo intramolecular C-H insertion or other rearrangements. It is also noted that the presence of certain functional groups can influence the stability of the azide.

In the context of related compounds, studies on uranyl ethoxyacetate have utilized photochemical reactions. Irradiation with visible light (400-500 nm) can induce photoreduction of the uranyl complex. google.com While this is a different type of photochemical process not directly involving the azide group, it highlights that the broader class of ethoxy-containing carboxylic acids can be subject to photochemical transformations.

Reactivity of the Ether Linkage under Diverse Conditions

The ether linkage within this compound is generally characterized by its stability, a feature common to aliphatic ethers, which renders them excellent solvents for many reactions. uomus.edu.iqlibretexts.org However, this C-O bond is not entirely inert and can be cleaved under specific, typically harsh, chemical conditions. The reactivity is largely dictated by the reaction medium, particularly the presence of strong acids.

Under strongly acidic conditions, such as with concentrated hydrobromic (HBr) or hydroiodic (HI) acids, the ether linkage is susceptible to cleavage. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). A nucleophile, the halide ion (Br- or I-), then attacks one of the adjacent carbon atoms. libretexts.orglibretexts.org For a primary ether like the one in this compound, this cleavage typically follows an S\N2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. libretexts.org

Conversely, the ether bond demonstrates significant stability under a range of conditions commonly used in synthetic organic chemistry, which is crucial for its application as a linker. It is generally unreactive to weak acids, bases, and standard oxidizing or reducing agents. Experimental procedures involving similar, more complex azido-PEG-acid compounds show that the ether linkages remain intact during reactions such as amide bond formation using coupling reagents (like HBTU or HATU) and deprotection steps using moderate acidic conditions like trifluoroacetic acid (TFA) in dichloromethane. mdpi.comunirioja.esnih.gov This stability is fundamental to the molecule's role in bioconjugation, ensuring the integrity of the linker while other functionalities are being manipulated.

The following table summarizes the expected reactivity of the ether linkage under various chemical environments.

| Condition | Reagent Example | Reactivity of Ether Linkage | Expected Products |

| Strongly Acidic | Concentrated HI or HBr | Cleavage | Ethanol (B145695) and 2-Azido-3-halopropanoic acid |

| Mildly Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable | No reaction at the ether bond |

| Basic | Na₂CO₃, DIPEA | Stable | No reaction at the ether bond |

| Amide Coupling | HATU, HBTU, EDC | Stable | No reaction at the ether bond |

This table illustrates the general reactivity profile of the ether linkage based on established chemical principles and data from related compounds.

Investigating Chemoselectivity and Orthogonality in Multi-functional Systems

The utility of this compound in fields like chemical biology and materials science is derived from the distinct and selectively addressable reactivity of its three functional groups: the azide, the carboxylic acid, and the ether. This property, known as chemoselectivity, allows for its participation in orthogonal reaction schemes, where each functional group can be modified independently without interfering with the others. wikipedia.org

Azide Group: The azide moiety is the cornerstone of the molecule's "click chemistry" functionality. nih.gov It is considered bioorthogonal, meaning it does not typically react with functional groups found in biological systems, such as amines or alcohols. wikipedia.orgmdpi.com Its primary reactivity is with alkynes and phosphines.

Azide-Alkyne Cycloadditions: The azide group readily undergoes [3+2] dipolar cycloaddition with alkynes to form a stable triazole ring. nih.gov This reaction can be performed in two main ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific reaction, though the copper catalyst can be toxic to living cells. wikipedia.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction uses strained cyclooctynes, which react with azides without the need for a catalyst, making it more suitable for applications in living systems. mdpi.com

Staudinger Ligation: The azide can react with a triarylphosphine to form an aza-ylide, which can be trapped to form a stable amide bond. nih.govmdpi.com This reaction is also bioorthogonal but generally has slower kinetics compared to click chemistry. nih.gov

Carboxylic Acid Group: The carboxylic acid provides a classical handle for conjugation, primarily through the formation of amide bonds. This functional group can be "activated" using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N′-Dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU. nih.govsigmaaldrich.com Once activated, it reacts efficiently with primary and secondary amines to form a stable amide linkage. This reaction is orthogonal to the azide-based click reactions.

Ether Linkage: As discussed in the previous section, the ether bond is largely inert under the mild, aqueous conditions required for both amide coupling and click chemistry, ensuring it serves as a stable spacer. uomus.edu.iqlibretexts.org

This orthogonality allows for a stepwise conjugation strategy. For instance, the carboxylic acid can be coupled to a protein's amine group first, followed by a click reaction at the azide group to attach a reporter molecule, or vice-versa. The sequence of these reactions can be chosen to best suit the substrates involved.

The table below outlines the orthogonal reaction capabilities of this compound.

| Functional Group | Reaction Type | Reagents | Product Linkage | Orthogonality Notes |

| Azide (-N₃) | CuAAC | Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Orthogonal to amide bond formation. |

| Azide (-N₃) | SPAAC | Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole | Orthogonal to amide bond formation; copper-free. mdpi.com |

| Azide (-N₃) | Staudinger Ligation | Triarylphosphine | Amide | Orthogonal to standard amide coupling and CuAAC/SPAAC. nih.gov |

| Carboxylic Acid (-COOH) | Amide Bond Formation | Amine (-NH₂), Coupling Agent (EDC, HATU, etc.) | Amide | Orthogonal to azide-based click chemistry. nih.govsigmaaldrich.com |

This table summarizes the chemoselective reactions possible with this compound, highlighting its role as a multifunctional linker.

Application As a Versatile Building Block in Complex Chemical Synthesis

Design and Synthesis of Bioconjugates and Modified Biomolecules

The ability to selectively modify biomolecules without disrupting their native function is a central goal in chemical biology and drug development. 2-Azido-3-ethoxypropanoic acid can theoretically be employed to achieve this through precise and targeted conjugation.

The dual functionality of this compound allows for its seamless integration into solid-phase peptide synthesis (SPPS). The carboxylic acid can be activated and coupled to the N-terminus of a growing peptide chain or to the side chain of an amino acid like lysine (B10760008). The resulting peptide, now bearing a pendant azide (B81097) group, can be subsequently conjugated to a variety of alkyne-containing molecules, such as small molecule ligands, imaging agents, or drug payloads. This strategy offers a robust method for creating precisely defined ligand-peptide conjugates with controlled stoichiometry and site of attachment.

| Conjugation Partner A (via Amide Bond) | Conjugation Partner B (via Click Chemistry) | Resulting Conjugate | Potential Application |

| Peptide | Alkyne-modified small molecule drug | Peptide-drug conjugate | Targeted drug delivery |

| Amino acid (e.g., Lysine) | Alkyne-functionalized fluorescent dye | Labeled amino acid/peptide | Molecular imaging |

| Protein | Alkyne-bearing carbohydrate | Glycoprotein mimic | Study of protein-carbohydrate interactions |

Beyond peptides, this compound can be utilized for the modification of larger biomolecules like proteins and oligonucleotides. The carboxylic acid can be coupled to accessible amine groups on the protein surface, such as the lysine side chains, introducing azide functionalities. These azide-modified proteins can then be selectively reacted with alkyne-containing partners. A similar approach can be envisioned for the functionalization of synthetic oligonucleotides, where the compound could be incorporated during synthesis to introduce a site for subsequent conjugation. While some azido (B1232118) compounds have been shown to interfere with biological processes like protein glycosylation, the specific effects of this compound would require experimental validation.

The development of chemical probes is essential for elucidating complex biological processes. This compound can serve as a key linker in the construction of such probes. For instance, it can be used to connect a targeting moiety (e.g., a small molecule inhibitor) to a reporter tag (e.g., a fluorophore or a biotin). This modular approach allows for the facile generation of a variety of probes to study target engagement, localization, and dynamics within a cellular context.

| Targeting Moiety | Reporter Tag (Alkyne-modified) | Linker | Probe Type |

| Kinase Inhibitor | Fluorescent Dye | This compound | Target Engagement Probe |

| Enzyme Substrate | Biotin | This compound | Activity-Based Probe |

| Cell-Penetrating Peptide | Photo-crosslinker | This compound | Target Identification Probe |

Precursor for Advanced Organic Materials and Polymers

The reactivity of the azide and carboxylic acid groups also extends to the synthesis of novel organic materials and polymers with tailored properties.

In polymer chemistry, this compound can be used as a functional monomer or as a post-polymerization modification reagent. Its incorporation into a polymer backbone can introduce pendant azide groups, which can then be used to graft side chains or other functional molecules via click chemistry. This allows for the creation of well-defined block copolymers, star polymers, and dendrimers with complex architectures and functionalities.

The modification of material surfaces is crucial for a wide range of applications, from biocompatible implants to advanced sensors. This compound can be employed to functionalize surfaces that possess amine or hydroxyl groups. The carboxylic acid can react with these groups to form a stable amide or ester linkage, respectively, presenting an azide-terminated surface. This "azide-ready" surface can then be used to immobilize a variety of alkyne-containing molecules, such as biomolecules, polymers, or nanoparticles, in a controlled and specific manner.

Methodological Advancements in Linker Chemistry Utilizing Azido-Carboxylic Acid Scaffolds

Azido-carboxylic acid scaffolds, such as this compound, represent a cornerstone in the evolution of modern linker chemistry, particularly in the fields of targeted drug delivery and proteomics. These bifunctional molecules possess an azide group and a carboxylic acid moiety, enabling their use as versatile connectors for assembling complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combroadpharm.com The strategic placement of these two functional groups allows for orthogonal conjugation strategies, where the carboxylic acid can be activated to form an amide bond with an amine-containing molecule (like an antibody or a protein ligand), while the azide group remains available for a subsequent, highly specific "click" reaction. iris-biotech.de

Methodological advancements have centered on leveraging the unique reactivity of the azide group. The advent of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the synthesis of bioconjugates. illinois.eduwikipedia.org These reactions are prized for their high efficiency, specificity, and biocompatibility, proceeding with high yields under mild, aqueous conditions. illinois.edunih.gov

In Antibody-Drug Conjugates (ADCs): Azido-carboxylic acid linkers are used to attach highly potent cytotoxic drugs to monoclonal antibodies. iris-biotech.demedchemexpress.com The carboxylic acid end of the linker is typically conjugated to the antibody, while the azide end is reacted with an alkyne-modified cytotoxic payload. This modular approach allows for the rapid generation and screening of various ADC constructs to optimize for stability and efficacy. nih.gov The stability of the resulting triazole linkage, formed via click chemistry, is crucial to prevent the premature release of the toxic drug in circulation. nih.gov

In PROTACs: These molecules consist of two different ligands connected by a linker; one binds to a target protein and the other to an E3 ubiquitin ligase. medchemexpress.com Azido-carboxylic acid scaffolds provide the flexible framework needed to synthesize PROTACs. The azide and carboxylic acid groups serve as handles to connect the two distinct ligand moieties, enabling the creation of a molecule that can induce the degradation of specific target proteins. broadpharm.com

Recent research has also focused on fine-tuning the properties of the linker itself. For example, polyethylene (B3416737) glycol (PEG) chains are often incorporated into azido-acid linkers (e.g., Azido-PEG5-acid) to enhance solubility and pharmacokinetic properties of the final conjugate. medchemexpress.com Furthermore, the development of specialized azido-carboxylic acids, such as the tetra-fluorinated aromatic azide 4-azido-2,3,5,6-tetrafluorobenzoic acid, has led to significantly faster SPAAC reaction rates, enabling more efficient labeling of proteins and live cells. nih.gov

The table below summarizes key examples of azido-carboxylic acid scaffolds and their applications in linker chemistry.

| Scaffold Name | Functional Groups | Key Application(s) | Linkage Chemistry |

| Azido-PEG5-acid | Azide, Carboxylic Acid, PEG chain | PROTACs, ADCs | CuAAC, SPAAC |

| (R)-8-Azido-2-(Fmoc-amino)octanoic acid | Azide, Carboxylic Acid | ADCs | CuAAC, SPAAC |

| 3-Azidopropanoic acid NHS ester | Azide, NHS ester (activated carboxylic acid) | General Bioconjugation | Amide bond formation, CuAAC, SPAAC |

| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Azide, Carboxylic Acid | Protein Labeling, Bioimaging | Fast SPAAC |

Construction of Complex Heterocyclic Systems (e.g., Triazoles)

The azide functionality of this compound is a powerful precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably 1,2,3-triazoles. nih.gov The construction of the 1,2,3-triazole ring from an azide is predominantly achieved through the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry". illinois.eduwikipedia.org This reaction involves the coupling of an azide with a terminal alkyne to regioselectively form a stable, five-membered triazole ring. nih.gov

The two primary variants of this reaction are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt (like copper sulfate) in the presence of a reducing agent (such as sodium ascorbate). mdpi.comnih.gov The CuAAC reaction is known for its reliability, high yields, and simple purification. illinois.edu It proceeds under mild conditions, often in aqueous solvents, making it suitable for a wide range of substrates, including sensitive biological molecules. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the SPAAC reaction was developed. wikipedia.org This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts rapidly with an azide without the need for a catalyst. medchemexpress.commedchemexpress.com The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction. illinois.edu SPAAC has become an invaluable tool for in vivo bioconjugation and live-cell imaging. nih.gov

The resulting 1,2,3-triazole ring is more than just a simple linker; it is a highly stable, aromatic heterocycle that is resistant to hydrolysis, oxidation, and reduction. nih.govnih.gov Its electronic properties are similar to an amide bond, yet it is not susceptible to enzymatic cleavage, making it an ideal connecting unit in complex molecules like glycopeptide inhibitors and multivalent ligands. nih.govnih.gov The modular nature of the click reaction allows for the straightforward synthesis of diverse libraries of triazole-containing compounds by varying the azide and alkyne building blocks. nih.govfrontiersin.org

The general scheme for the synthesis of 1,2,3-triazoles from an azido-carboxylic acid is presented below.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |

| CuAAC | Azide (R-N₃) + Terminal Alkyne (R'-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High yield, Regiospecific, Wide substrate scope |

| SPAAC | Azide (R-N₃) + Strained Alkyne (e.g., DBCO) | None (room temperature) | 1,2,3-triazole | Biocompatible (no catalyst), Fast kinetics |

This synthetic utility makes azido-carboxylic acids like this compound valuable starting materials for creating complex heterocyclic structures for applications ranging from drug discovery to materials science. wikipedia.orgnih.gov

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The synthesis of functionalized azido-acids is increasingly moving towards greener and more sustainable methodologies. Traditional routes often involve harsh reaction conditions or the use of stoichiometric, hazardous reagents. znaturforsch.com Modern approaches aim to mitigate these environmental and safety concerns.

Key areas of development include:

Biocatalysis : The use of enzymes for the synthesis of amino acids and their derivatives offers a highly selective and environmentally benign alternative to conventional chemical methods. symeres.com Biocatalysis enables the production of optically pure compounds under mild conditions and can be used to create unnatural amino acids that are not easily accessible through traditional synthesis. symeres.com The directed evolution of enzymes is a promising frontier, potentially leading to novel biocatalysts capable of performing specific azidation reactions or other transformations on precursors to compounds like 2-Azido-3-ethoxypropanoic acid. acs.org

Safer Azide (B81097) Sources : The standard azidation method often employs sodium azide (NaN₃), a highly toxic and potentially explosive chemical. rsc.org Research is focused on developing safer, in-situ generations of azidating agents or alternative reagents that are more stable and easier to handle. sciencedaily.comcam.ac.uk For instance, the use of imidazole-1-sulfonyl azide has been shown to be a safer and more practical reagent for diazo transfer on a gram scale. cam.ac.uk

Green Solvents and Conditions : A significant goal is the replacement of volatile organic solvents with greener alternatives, such as water. nih.gov The development of catalytic systems that are effective in aqueous media is crucial. For example, some multicomponent reactions for synthesizing azide-functionalized heterocycles can be performed under mild conditions using water as a solvent. nih.gov

Table 1: Comparison of Synthetic Approaches for Azido-Acids

| Feature | Traditional Synthetic Routes | Emerging Green Routes |

|---|---|---|

| Azide Source | Sodium Azide (NaN₃), Triflic Azide | Imidazole-1-sulfonyl azide, TMSN₃ with a proton source cam.ac.uknih.gov |

| Catalysis | Often stoichiometric reagents | Catalytic (e.g., biocatalysis, transition metal catalysis) symeres.commdpi.com |

| Solvents | Organic solvents (e.g., DMF) | Water, ionic liquids, or solvent-free conditions nih.govscience.gov |

| Byproducts | Often produces hazardous waste | Reduced waste, more atom-efficient |

| Safety | High (toxicity and explosion risk) | Improved safety profiles |

Exploration of Novel Catalytic Systems for Transformations

The azide group in this compound is a versatile functional handle, primarily utilized in cycloaddition reactions but also amenable to other transformations. The exploration of novel catalytic systems is key to unlocking its full synthetic potential.

Azide-Alkyne Cycloaddition (AAC) : This reaction, a cornerstone of "click chemistry," is the most prominent application of azides. wikipedia.org

Copper(I)-Catalyzed AAC (CuAAC) : This reaction is highly efficient and regiospecific, yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov It has found widespread use in drug discovery, materials science, and bioconjugation. nih.govresearchgate.net Microwave irradiation has been shown to significantly accelerate CuAAC reactions. science.gov

Ruthenium-Catalyzed AAC (RuAAC) : In contrast to CuAAC, ruthenium catalysis produces 1,5-disubstituted 1,2,3-triazoles and can be used with both terminal and internal alkynes. wikipedia.org

Other Metal Catalysts : Silver(I) has also been shown to catalyze the formation of 1,4-triazoles. wikipedia.org Gold(I) catalysts can be used for cascade cyclizations of azido-alkynes to generate complex heterocyclic structures like spirocyclic indolin-3-ones. acs.org

Other Metal-Catalyzed Transformations : Beyond cycloadditions, transition metals can catalyze a variety of azidation reactions and transformations of the azide group. Dirhodium(II) complexes can catalyze the direct C-H azidation of arenes, mdpi.com while iron(III) can catalyze the azidation of benzylic acetates. mdpi.com Ruthenium catalysts can transform esters of 1,2-azido alcohols into α-amido ketones. rsc.org

Organocatalysis : To avoid the potential toxicity of metal catalysts, especially in biological applications, organocatalytic methods are being developed. Chiral squaramide catalysts, for example, can be used for the asymmetric azidation of α-carbonyl sulfoxonium ylides to produce enantioenriched α-azido ketones under mild, metal-free conditions. nih.gov

Table 2: Overview of Catalytic Systems for Azide Transformations

| Catalyst Type | Example Catalyst | Reaction | Outcome/Product |

|---|---|---|---|

| Copper | Cu(I) salts | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole nih.gov |

| Ruthenium | Ruthenium complexes | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-disubstituted 1,2,3-triazole wikipedia.org |

| Ruthenium | Ru complex | Transformation of azido (B1232118) alcohol esters | α-amido ketone rsc.org |

| Gold | Au(I) salts | Cascade Cyclization | Spirocyclic indolin-3-one acs.org |

| Rhodium | Dirhodium(II) complexes | C-H Azidation | Azide-substituted arenes mdpi.com |

| Organocatalyst | Chiral Squaramide | Asymmetric Azidation | α-azido ketone nih.gov |

Integration into High-Throughput and Automated Synthesis Platforms

The modular nature of building blocks like this compound makes them ideal for modern, rapid synthesis platforms. A significant challenge in drug discovery is the development of chemical reactions suitable for high-throughput (HT) synthesis to generate diverse chemical libraries quickly. rsc.orgnih.gov

High-Throughput Screening (HTS) : The CuAAC "click" reaction is highly suited for HTS because it is efficient, chemoselective, and biocompatible, allowing for in-situ screening of products without complex purification. rsc.org The development of robust strategies for the HT synthesis of diverse azide-containing building blocks is crucial for leveraging this platform effectively. nih.govresearchgate.net

Automated Synthesis : Automated systems are revolutionizing the synthesis of complex molecules. nih.gov Recently developed automated fast-flow peptide synthesis (AFPS) instruments can construct long peptide chains in hours. amidetech.com The incorporation of unnatural azido amino acids into these automated platforms allows for the rapid production of proteins and peptides with bioorthogonal handles for subsequent modification. amidetech.comacs.org The development of Fmoc-protected azido amino acids is a key step in enabling their use in standard solid-phase peptide synthesis (SPPS) protocols. acs.orgnih.gov

Expansion of Applications in Interdisciplinary Chemical Research

The unique reactivity of the azide group allows this compound and related compounds to be used in a wide range of interdisciplinary fields.

Chemical Biology : Azides serve as small, abiotic, and bioorthogonal chemical reporters. nih.gov They can be incorporated into biomolecules like proteins, nucleic acids, or glycans. nih.govresearchgate.net Subsequent reaction with an alkyne-functionalized probe via "click" chemistry or with a phosphine (B1218219) reagent via Staudinger ligation allows for the specific labeling, imaging, and study of these biomolecules in complex biological environments, including live cells. nih.govresearchgate.net

Drug Discovery : The triazole ring formed from the azide-alkyne cycloaddition is a stable and valuable scaffold in medicinal chemistry. researchgate.net HT "click" chemistry approaches have been used to discover potent inhibitors for various enzymes, identifying lead compounds for diseases like diabetes, cancer, and HIV. rsc.orgscience.gov

Materials Science : The versatility of functional groups in amino acids makes them excellent starting materials for designing functional polymers. nih.gov Azide-functionalized monomers can be incorporated into polymers, and the azide handle can then be used for post-polymerization modification via "click" chemistry to attach other molecules, creating materials with tailored properties. sigmaaldrich.com

Addressing Challenges in the Synthesis and Application of Multifunctional Azido-Acids

Despite their utility, the synthesis and application of complex azido-acids face several challenges.

Synthetic Challenges :

Hazardous Reagents : The use of potentially explosive azide sources requires careful handling and specialized protocols, limiting their accessibility. researchgate.net

Stereocontrol : Achieving high stereoselectivity in the synthesis of chiral azido-acids can be difficult, especially for sterically hindered structures. researchgate.net

Purification : Standard azidation methods often require individual synthesis and purification steps, which can be time-consuming and inefficient for creating large libraries. rsc.org

Application Challenges :

Catalyst Toxicity : The copper catalyst used in CuAAC reactions exhibits cytotoxicity, which can be a significant drawback for applications in living systems. researchgate.netnih.gov This has spurred the development of catalyst-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes instead of a metal catalyst. researchgate.net

Reaction Kinetics : While effective, some bioorthogonal reactions like the Staudinger ligation suffer from slow reaction kinetics, which can be a limitation for certain biological imaging applications. nih.gov

Stability and Selectivity : In complex biological media, ensuring the complete stability of the azide group and the selectivity of its reaction is crucial to avoid off-target effects. nih.gov The selective functionalization of specific amino acid residues in a protein remains a significant challenge. nih.gov

Future research will continue to focus on overcoming these hurdles by developing safer reagents, more efficient and selective catalysts, and robust catalyst-free reaction methodologies to further expand the already broad utility of multifunctional azido-acids like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Azido-3-ethoxypropanoic acid, and how are purity and yield optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition. Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of reagents like sodium azide). Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity (≥95%) is verified via HPLC or NMR, with molecular weight confirmation by mass spectrometry (e.g., ESI-MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to azide-related hazards (potential explosive decomposition), use fume hoods, anti-static equipment, and minimal quantities. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Storage should avoid metal contaminants and high temperatures. Emergency procedures for spills involve inert adsorbents (e.g., sand) and disposal via approved chemical waste protocols .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural characterization combines - and -NMR to identify ethoxy and azide substituents. IR spectroscopy confirms the azide stretch (~2100 cm) and carboxylic acid O-H stretch. High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO), with cross-referencing to CAS registry data .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved in structural analysis?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) are addressed using 2D techniques (COSY, HSQC) to assign coupling patterns. Dynamic effects (e.g., rotational barriers) may require variable-temperature NMR. For azide stability, monitor decomposition via TGA-DSC and correlate with spectral changes. Cross-validate with computational methods (DFT calculations for optimized geometries) .

Q. What experimental designs are suitable for studying the reactivity of this compound under varying pH and solvent conditions?

- Methodological Answer : Use kinetic studies (UV-Vis or -NMR) to track azide reduction or carboxylic acid deprotonation. Buffer systems (pH 3–10) and solvents (polar aprotic vs. protic) are tested to assess reaction rates. Control experiments include inert atmosphere (N) to exclude oxidative side reactions. Data analysis employs Arrhenius plots for activation energy determination .

Q. How can researchers evaluate the compound’s potential biological interactions, such as enzyme inhibition or metabolic pathways?

- Methodological Answer : In vitro assays (e.g., fluorogenic substrates for esterases) quantify inhibition constants (). Metabolic stability is assessed via liver microsome incubations (LC-MS/MS to detect metabolites). Molecular docking (AutoDock Vina) predicts binding modes to target enzymes. Statistical validation (e.g., ANOVA for replicate experiments) ensures reproducibility .

Q. What strategies mitigate risks of azide decomposition during scaled-up synthesis?

- Methodological Answer : Scale-up requires strict temperature control (<50°C) and diluted reaction conditions to minimize exothermic risks. Use non-metallic reactors (glass or PTFE-lined) and avoid sudden pressure changes. Real-time monitoring (in situ IR or Raman) detects early decomposition. Contingency plans include quenching agents (sodium nitrite) and emergency cooling systems .

Data Presentation & Analysis

Q. How should researchers statistically analyze contradictory bioactivity data for this compound?

- Methodological Answer : Apply multivariate analysis (PCA or hierarchical clustering) to identify outliers in dose-response datasets. Use Student’s t-test or Mann-Whitney U-test for significance testing. Report confidence intervals (95%) and effect sizes. Transparent documentation of raw data and normalization steps is critical for reproducibility .

Q. What are the best practices for reporting synthetic yields and purity in publications?

- Methodological Answer : Report yields as isolated masses (grams or moles) relative to theoretical values. Purity must be quantified via orthogonal methods (HPLC area%, NMR integration). Disclose all characterization data (e.g., NMR shifts, HRMS m/z) in supplementary materials. Consistency in decimal places (e.g., 95.2% vs. 95%) aligns with journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.